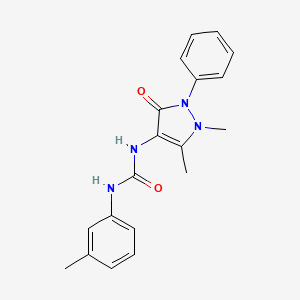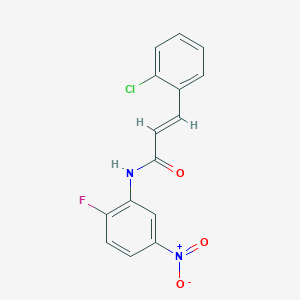
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as CFNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFNA is a derivative of acrylamide, which is a widely used chemical in various industrial and research settings. The synthesis method of CFNA, its mechanism of action, and its biochemical and physiological effects have been extensively studied, and it has shown promising results in various laboratory experiments.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is necessary for the maintenance of normal cellular homeostasis. This compound has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. However, it also has some limitations, including its toxicity and potential for side effects. This compound has been found to be toxic to both cancer and normal cells, and its potential for side effects in humans is not fully understood. Therefore, further research is needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of this compound in humans, as well as its potential for drug interactions and side effects. Additionally, research is needed to develop new derivatives of this compound with improved efficacy and safety profiles. Overall, this compound has shown promising results in various laboratory experiments, and further research is needed to determine its potential as a therapeutic agent in humans.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-nitroaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds through the formation of an imine intermediate, followed by the addition of acryloyl chloride to form the final product. The yield of this compound obtained through this method is around 70%, and the purity can be increased through further purification techniques such as recrystallization.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various laboratory experiments, including its anticancer and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. This compound has also shown potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUTRUJHIYNC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
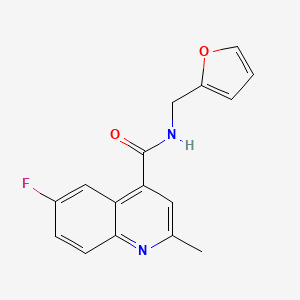
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
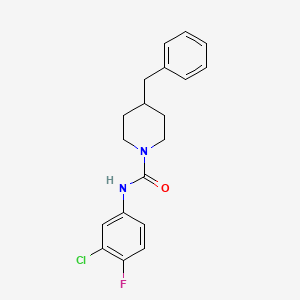
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
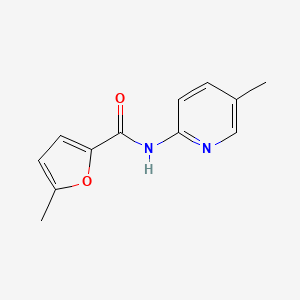

![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
